REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.Br[C:10]1[CH:18]=[C:17]2C(C[C:15]3(CCC(=O)CC3)[C:16]2=[O:19])=C[CH:11]=1.CON(C)C(C1[N:32]=[N:33]C=CC=1)=O>C1COCC1>[N:32]1[CH:11]=[CH:10][CH:18]=[C:17]([CH:16]([OH:19])[CH3:15])[N:33]=1 |f:0.1|
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Name
|
|
Quantity
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23.4 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
77 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C=1N=NC=CC1)C
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Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-60 °C
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Type
|
CUSTOM
|
Details
|
After being stirred at −60° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −60° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (15 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×40 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (petroleum: ethyl acetate, 10:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 106.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |